7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
Description
The compound 7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative featuring a thiomorpholine-4-carbonyl group at position 3, a methyl group at position 7, and an N-(3-methylphenyl) substituent at position 4. Its molecular formula is C21H22N4OS (molecular weight: 378.49 g/mol). The thiomorpholine moiety introduces a sulfur atom in place of oxygen found in morpholine analogs, likely influencing electronic properties, lipophilicity, and binding interactions .
Properties
IUPAC Name |
[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-14-4-3-5-16(12-14)24-19-17-7-6-15(2)23-20(17)22-13-18(19)21(26)25-8-10-27-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUESQQYPMOJAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Naphthyridine Core: Starting from a suitable precursor, such as 2-aminopyridine, through cyclization reactions.
Substitution Reactions: Introducing the methyl and m-tolylamino groups via electrophilic aromatic substitution or nucleophilic substitution reactions.
Thiomorpholino Group Addition: Incorporating the thiomorpholino group through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiomorpholino moiety.
Reduction: Reduction reactions could target the naphthyridine core or the m-tolylamino group.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Biochemical Research: Used in studies to understand its interaction with biological macromolecules.
Industry
Materials Science:
Agriculture: Possible use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism/antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Morpholine/Thiomorpholine Substitutions
The closest analog is 7-methyl-N-(3-methylphenyl)-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251600-78-8, BJ10686), which replaces the thiomorpholine sulfur with oxygen. Key differences include:
- Lipophilicity: Thiomorpholine’s sulfur atom increases lipophilicity (logP ~2.1 vs.
- Hydrogen Bonding : The oxygen in morpholine participates in stronger hydrogen bonding compared to sulfur, possibly affecting target engagement.
Table 1: Morpholine vs. Thiomorpholine Derivatives
| Property | Target Compound (Thiomorpholine) | BJ10686 (Morpholine) |
|---|---|---|
| Molecular Formula | C21H22N4OS | C21H22N4O2 |
| Molecular Weight | 378.49 g/mol | 362.43 g/mol |
| Key Functional Group | Thiomorpholine (S-containing) | Morpholine (O-containing) |
| Theoretical logP<sup>*</sup> | 2.1 | 1.8 |
<sup>*</sup>Calculated using fragment-based methods.
Comparison with Other 1,8-Naphthyridin-4-amine Derivatives
describes multiple 1,8-naphthyridin-4-amine derivatives synthesized via microwave-assisted routes. While these lack thiomorpholine substituents, their substituent patterns provide insights into structure-activity relationships (SAR):
Table 2: Selected 1,8-Naphthyridine Derivatives
| Compound | Substituents (Positions) | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| 3e | 2-Bromophenyl (2), 7-Phenyl (7), 5-CF₃ | 85 | 139–141 | High yield; bromine may enhance halogen bonding. |
| 3f | 4-Methoxyphenyl (2), 7-Phenyl (7), 5-CF₃ | 80 | 194–196 | Methoxy group improves solubility. |
| 3g | Thienyl (2), 7-Phenyl (7), 5-CF₃ | 90 | 219–221 | Heterocyclic thienyl may enhance π-π stacking. |
| Target | Thiomorpholine (3), 7-Methyl (7), N-(3-methylphenyl) (4) | – | – | Thiomorpholine increases lipophilicity vs. CF₃ derivatives. |
Key Observations :
- Electronic Effects : The electron-withdrawing CF₃ group in 3e–3i may enhance metabolic stability, whereas the thiomorpholine’s sulfur could modulate resonance effects.
- Synthetic Accessibility : Derivatives like 3g (90% yield) demonstrate efficient microwave synthesis, suggesting the target compound could be synthesized similarly .
Comparison with Non-Naphthyridine Analogs
Compound 9n ((R)−3-(4-isopropylphenyl)−7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide), a HCAR2 partial agonist (potency: 1.0 μM), shares a carboxamide group but features a pyrazolo-pyrimidine core instead of naphthyridine .
- Substituent Flexibility: The phenoxypropan-2-yl group in 9n provides conformational flexibility absent in the rigid thiomorpholine of the target compound.
Biological Activity
The compound 7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a member of the naphthyridine family, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.46 g/mol. The structure includes a naphthyridine core, a thiomorpholine moiety, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.46 g/mol |
| Melting Point | 197–200 °C |
Synthesis
The compound can be synthesized using various methods, including conventional heating and microwave-assisted synthesis. Microwave-assisted methods have shown to enhance yields significantly, achieving up to 98% yield in reduced reaction times compared to traditional techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including this compound. For instance, naphthyridine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors involved in cancer progression.
The compound's mechanism of action may include:
- Inhibition of Enzyme Activity : Compounds similar to this one can inhibit enzymes critical for cancer cell survival.
- Induction of Apoptosis : The ability to induce programmed cell death is a significant factor in the efficacy of anticancer agents.
- DNA Damage : Some derivatives have been shown to cause DNA damage in cancer cells, leading to cell cycle arrest and apoptosis .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxicity of various naphthyridine derivatives on human cancer cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast adenocarcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity against these cancer cells .
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship has revealed that modifications to the naphthyridine core can enhance binding affinity and selectivity towards specific biological targets. This indicates that further optimization of the chemical structure could lead to more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
